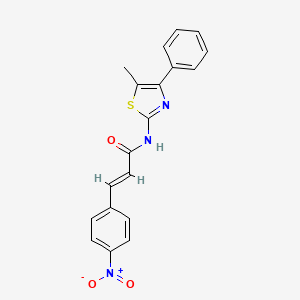

(2E)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-3-(4-nitrophenyl)prop-2-enamide

Description

The compound (2E)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-3-(4-nitrophenyl)prop-2-enamide features a thiazole ring substituted with a 5-methyl-4-phenyl group and an enamide linkage to a 4-nitrophenyl moiety. Its structural framework combines electron-withdrawing (nitro group) and aromatic components, which are critical for interactions in pharmacological or material science applications.

Properties

IUPAC Name |

(E)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-3-(4-nitrophenyl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3O3S/c1-13-18(15-5-3-2-4-6-15)21-19(26-13)20-17(23)12-9-14-7-10-16(11-8-14)22(24)25/h2-12H,1H3,(H,20,21,23)/b12-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZFJLOJKBSSPHT-FMIVXFBMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)NC(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(N=C(S1)NC(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(2E)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-3-(4-nitrophenyl)prop-2-enamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action, drawing on diverse research findings.

Chemical Structure and Properties

The compound features a thiazole ring, a propene amide linkage, and a nitrophenyl substituent. Its molecular formula is , with a molecular weight of approximately 320.39 g/mol. The structural characteristics suggest potential interactions with biological targets.

Synthesis

The synthesis of (2E)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-3-(4-nitrophenyl)prop-2-enamide typically involves several steps:

- Formation of the Thiazole Ring : This can be achieved through the reaction of α-haloketones with thiourea.

- Introduction of the Nitro Group : The nitrophenyl group is introduced via electrophilic substitution.

- Formation of the Propene Amide : The final step involves coupling reactions to form the amide bond.

Antimicrobial Activity

Research indicates that compounds similar to (2E)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-3-(4-nitrophenyl)prop-2-enamide exhibit significant antimicrobial properties. In particular:

- Antibacterial Effects : Studies have shown that thiazole derivatives can inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus with minimum inhibitory concentrations (MICs) in the low micromolar range .

Anticancer Properties

Preliminary studies suggest that this compound may also possess anticancer activity. For instance:

- Cytotoxicity Assays : Compounds within this class have been tested against various cancer cell lines, displaying promising cytotoxic effects .

The mechanism by which (2E)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-3-(4-nitrophenyl)prop-2-enamide exerts its biological effects likely involves:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

- Receptor Modulation : Interaction with cellular receptors could modulate signaling pathways related to inflammation and apoptosis.

Study 1: Antimicrobial Evaluation

A recent study evaluated various thiazole derivatives for their antibacterial properties against Pseudomonas aeruginosa and Escherichia coli. The most active compound demonstrated an MIC of 0.21 µM, indicating strong antibacterial potential .

Study 2: Cytotoxicity Testing

In another investigation, a series of thiazole derivatives were screened for cytotoxicity using MTT assays on HaCat and Balb/c 3T3 cells. Results indicated that certain derivatives exhibited significant cytotoxic effects, warranting further exploration into their anticancer potential .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 320.39 g/mol |

| Antibacterial MIC | 0.21 µM |

| Cytotoxicity (IC50) | Varies by derivative |

Scientific Research Applications

Anticancer Activity

Research has indicated that thiazole derivatives, including (2E)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-3-(4-nitrophenyl)prop-2-enamide, exhibit promising anticancer properties. Studies have shown that these compounds can inhibit tumor growth and induce apoptosis in cancer cells. For instance, compounds with similar thiazole structures have been reported to target specific pathways involved in cancer cell proliferation and survival .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial effects. Thiazole derivatives are known to possess activity against various bacterial and fungal strains. Preliminary studies suggest that (2E)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-3-(4-nitrophenyl)prop-2-enamide may inhibit the growth of pathogens like Staphylococcus aureus and Candida albicans .

Enzyme Inhibition

In biological assays, (2E)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-3-(4-nitrophenyl)prop-2-enamide has been studied for its potential as an enzyme inhibitor. It may interact with enzymes involved in metabolic pathways, which could be useful for developing therapeutic agents targeting metabolic disorders .

Synthesis of Novel Materials

The compound serves as a building block for synthesizing more complex organic materials. Its unique structural features allow it to be incorporated into polymers and other materials that may exhibit enhanced properties such as conductivity or improved mechanical strength .

Case Studies and Research Findings

Comparison with Similar Compounds

Structural Analogues with Thiazole-Ester/Amide Linkages

Key analogs from share the thiazole-enamide core but differ in substituents:

Key Observations :

Enamide Derivatives with Varied Aromatic Substitutions

Heterocyclic Variants with Triazole or Pyrazole Cores

- Triazole Derivatives (): N-R-2-(5-(5-methyl-1H-pyrazole-3-yl)-4-phenyl-4H-1,2,4-triazole-3-ylthio)acetamides exhibit sulfur-containing triazole rings.

- Pyrazol-3-one Derivatives (): Feature a pyrazole ring with a nitro group (e.g., Compound-1: C₁₃H₁₁N₃O₄).

Physicochemical and Spectroscopic Comparisons

- Melting Points :

- IR Spectroscopy :

- The nitro group (ν ~1552 cm⁻¹) and carbonyl (ν ~1702 cm⁻¹) in align with the target compound’s expected spectral features .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.